molecular formula C21H26N4O3 B11090981 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11090981
M. Wt: 382.5 g/mol
InChI Key: QPSQMUFPHRWZCV-UHFFFAOYSA-N
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Description

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a nitrophenyl group and an acetamide moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Nitrophenyl Group: The piperazine ring is then reacted with 4-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the nitrophenyl group.

    Acetamide Formation: The final step involves the reaction of the substituted piperazine with 4-isopropylbenzoyl chloride in the presence of a base like triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar piperazine structure but with a methyl group instead of a nitrophenyl group.

    5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: Contains a piperazine ring with an isopropyl group and a pyridine ring.

Uniqueness

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its combination of a nitrophenyl group and an acetamide linkage, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H26N4O3/c1-16(2)17-3-5-18(6-4-17)22-21(26)15-23-11-13-24(14-12-23)19-7-9-20(10-8-19)25(27)28/h3-10,16H,11-15H2,1-2H3,(H,22,26)

InChI Key

QPSQMUFPHRWZCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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